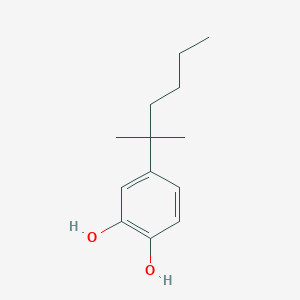

4-(2-Methylhexan-2-yl)benzene-1,2-diol

Description

Properties

CAS No. |

100186-17-2 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

4-(2-methylhexan-2-yl)benzene-1,2-diol |

InChI |

InChI=1S/C13H20O2/c1-4-5-8-13(2,3)10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,4-5,8H2,1-3H3 |

InChI Key |

ZWJIMGJEFLXTOY-UHFFFAOYSA-N |

SMILES |

CCCCC(C)(C)C1=CC(=C(C=C1)O)O |

Canonical SMILES |

CCCCC(C)(C)C1=CC(=C(C=C1)O)O |

Synonyms |

1,2-Benzenediol,4-(1,1-dimethylpentyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 4-(2-Methylhexan-2-yl)benzene-1,2-diol with structurally related catechol derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Substituent Effects and Structural Diversity

Key Observations :

- Branched vs. Linear Alkyl Groups : Branched chains (e.g., 2-methylhexan-2-yl) increase steric bulk and lipophilicity compared to linear alkoxyethyl groups (e.g., 4-(2-methoxyethyl) derivatives) .

- Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., naphthyl, pyrenyl) enable π-π stacking and fluorescence properties, critical for amyloid fibril detection , while aliphatic groups prioritize hydrophobicity.

- Polar Functional Groups: Aminoethyl (dopamine) and hydroxyl groups enhance water solubility and biological activity (e.g., neurotransmitter function) but reduce stability in oxidative environments .

Physicochemical Properties

| Property | This compound | 4-(2-Methoxyethyl)benzene-1,2-diol | Dopamine (4-(2-Aminoethyl)benzene-1,2-diol) |

|---|---|---|---|

| Lipophilicity (LogP) | High (estimated) | Moderate | Low (polar amine group) |

| Solubility | Low in water, high in organic solvents | Moderate in polar solvents | High in aqueous solutions |

| Stability | Stable under inert conditions | Stable; high yield (96%) | Prone to oxidation (forms neurotoxins) |

| Fluorescence | Unlikely (non-conjugated substituent) | No data | No intrinsic fluorescence |

Supporting Data :

- Fluorescence: trans-Stilbenoids with naphthyl or pyrenyl substituents exhibit emission maxima shifts >100 nm upon binding to amyloid fibrils .

- Stability : Alkoxyethyl derivatives (e.g., 4a–4f in ) show high synthetic yields (83–98%), suggesting robustness under reaction conditions .

- Toxicity: Chlorinated dopamine derivatives (e.g., 4-(2-(chloroamino)ethyl)benzene-1,2-diol) are neurotoxic due to thiol oxidation in neuronal enzymes .

Preparation Methods

Gamma-Alumina-Catalyzed Claisen-Cope Rearrangement

The Claisen-Cope rearrangement cascade, catalyzed by gamma-alumina, represents a robust pathway for synthesizing alkyl-substituted benzenediols. In a seminal study, 2-(2-methylallyloxy)phenol underwent sequential rearrangements in toluene at 110–180°C for 2–24 hours, yielding 4-(2-methylallyl)-1,2-benzenediol with 85.6–93.5% efficiency and 98.5–99.5% purity. This method’s success hinges on gamma-alumina’s Lewis acidity, which selectively promotes rearrangement over cyclization.

Table 1: Reaction Parameters for Gamma-Alumina-Catalyzed Synthesis

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 110–180°C | 85.6–93.5 | 98.5–99.5 |

| Reaction Time | 2–24 hours | ||

| Catalyst Loading | 1–5 wt% of substrate | ||

| Solvent | Toluene, xylene, anisole |

The process benefits from heterogeneous catalysis, enabling simple catalyst recovery and reuse. For 4-(2-methylhexan-2-yl)benzene-1,2-diol, analogous conditions could be applied by substituting 2-(2-methylhex-2-enyloxy)phenol as the starting material, leveraging the same mechanistic pathway.

Acid-Catalyzed Oxidative Cleavage of Alkylated Precursors

Hydrogen Peroxide-Mediated Oxidative Acidolysis

A novel two-step approach involves diisopropylbenzene oxidation followed by acid-catalyzed cleavage. Diisopropylbenzene reacts with oxygen under basic conditions to form di-(2-hydroxyisopropyl)benzene, which undergoes oxidative acidolysis with hydrogen peroxide (H₂O₂) in the presence of sulfuric acid. This method achieves near-quantitative conversion to benzenediols under mild conditions (50°C, 1–6 hours).

Table 2: Conditions for Oxidative Acidolysis

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| H₂O₂ : Substrate Ratio | 3:1–10:1 | 90–95 |

| Acid Catalyst | H₂SO₄ (72 wt%) | |

| Temperature | 25–50°C | |

| Reaction Time | 1–6 hours |

Adapting this method for this compound would require alkylating catechol with 2-methylhex-2-ene prior to oxidation, though regioselectivity challenges may arise.

Alternative Pathways: Friedel-Crafts Alkylation and Protection-Deprotection

Friedel-Crafts Alkylation of Catechol

While not directly reported in the cited sources, Friedel-Crafts alkylation of catechol with 2-methylhex-2-enyl bromide represents a plausible route. Using AlCl₃ or FeCl₃ as catalysts, this method could install the 2-methylhexan-2-yl group directly onto the aromatic ring. However, overalkylation and isomerization risks necessitate careful optimization.

Hydroxyl Group Protection Strategies

Temporary protection of catechol’s hydroxyl groups (e.g., using acetyl or tert-butyldimethylsilyl groups) could enhance regioselectivity during alkylation. Subsequent deprotection via hydrolysis or fluoride-mediated cleavage would yield the target diol.

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Key Methods

| Method | Advantages | Limitations |

|---|---|---|

| Gamma-Alumina Catalysis | High yield, recyclable catalyst, high purity | Requires specialized starting material |

| Oxidative Acidolysis | Mild conditions, scalable | Multi-step, stoichiometric H₂O₂ use |

| Friedel-Crafts | Direct alkylation | Poor regioselectivity, side reactions |

Industrial and Environmental Considerations

Gamma-alumina’s reusability and the absence of heavy-metal catalysts make it environmentally favorable. In contrast, H₂O₂-based methods generate water as a byproduct, aligning with green chemistry principles . Economic analyses suggest that catalytic rearrangement outperforms oxidative acidolysis in cost-effectiveness due to lower solvent and oxidant consumption.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Methylhexan-2-yl)benzene-1,2-diol, and how is structural purity validated?

- Methodology :

- Synthesis : Utilize Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-methylhexan-2-yl group to the catechol core. Protect the hydroxyl groups during synthesis to avoid side reactions .

- Characterization : Confirm purity via HPLC (≥95%) and structural identity using NMR (e.g., ¹H/¹³C for substituent positioning) and high-resolution mass spectrometry (HRMS). Compare spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) .

Q. Which in vitro assays are optimal for preliminary screening of antioxidant and anti-inflammatory activity in substituted catechol derivatives?

- Methodology :

- Antioxidant Activity : Perform DPPH radical scavenging (IC₅₀ calculation) and ferric reducing antioxidant power (FRAP) assays. For cell-based models, use murine macrophages to measure ROS inhibition via fluorescence probes (e.g., DCFH-DA) .

- Anti-inflammatory Activity : Quantify nitric oxide (NO) production in LPS-stimulated macrophages using Griess reagent. Validate with western blotting for pro-inflammatory markers (e.g., iNOS, COX-2) .

Q. How can researchers ensure accurate quantification of this compound in complex matrices?

- Methodology :

- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids.

- Analytical Techniques : Use LC-MS/MS with a C18 column and negative-ion electrospray ionization. Validate with calibration curves (1–100 ng/mL) and internal standards (e.g., deuterated analogs) .

Advanced Questions

Q. How can computational modeling predict the electronic and thermodynamic properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate HOMO/LUMO energies to assess redox potential and bond dissociation enthalpy (BDE) for hydroxyl groups, correlating with antioxidant capacity .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., adrenergic receptors) using docking software (AutoDock Vina) and analyze binding affinities (ΔG values) .

Q. What experimental strategies identify degradation products of this compound under oxidative or photolytic conditions?

- Methodology :

- Degradation Studies : Expose the compound to UV/H₂O₂ or UV/TiO₂ systems. Monitor reaction kinetics via UV-Vis spectroscopy.

- Product Identification : Use high-resolution LC-MS (Q-TOF) and compare fragmentation patterns with databases (e.g., NIST). Isolate intermediates via preparative TLC and characterize with 2D NMR (e.g., HSQC, HMBC) .

Q. How can researchers reconcile genotoxicity concerns with observed therapeutic efficacy in preclinical studies?

- Methodology :

- In Vivo Genotoxicity : Conduct micronucleus tests (OECD 474) and Comet assays in rodent models to assess DNA damage. Compare with in vitro Ames test results (e.g., TA98/TA100 strains) .

- Risk-Benefit Analysis : Apply the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (e.g., EFSA’s 0.0025 μg/kg/day limit). Adjust dosing regimens to stay below this threshold while maintaining efficacy .

Q. What approaches are used to identify enzyme targets or pathways modulated by this compound?

- Methodology :

- Enzyme Screening : Test inhibition/activation of oxidoreductases (e.g., CtFDO) via spectrophotometric assays (NADH/NADPH consumption). Validate with crystallographic fragment screening to map binding sites .

- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., Nrf2-mediated antioxidant pathways) .

Q. How is the TTC framework applied to prioritize safety assessments for novel catechol derivatives in drug development?

- Methodology :

- Exposure Estimation : Calculate human exposure levels using physiologically based pharmacokinetic (PBPK) modeling.

- TTC Compliance : Compare estimated daily intake with the TTC threshold (0.0025 μg/kg/day for mutagens). If exceeded, conduct additional in vivo studies to refine risk assessment .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.